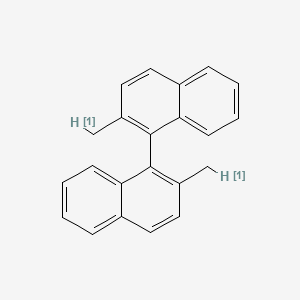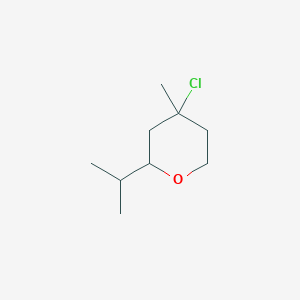
2,2-Dichloro-1,3,6,2-trithiastannocane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dichloro-1,3,6,2-trithiastannocane is a chemical compound that belongs to the class of organotin compounds These compounds are characterized by the presence of tin atoms bonded to carbon atoms this compound is notable for its unique structure, which includes three sulfur atoms and two chlorine atoms bonded to a tin atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1,3,6,2-trithiastannocane typically involves the reaction of tin(IV) chloride with a thiol compound under controlled conditions. One common method involves the use of a thiol, such as ethanethiol, in the presence of a base like sodium hydroxide. The reaction proceeds as follows:
SnCl4+3RSH→this compound+3HCl
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This typically requires precise control of reaction conditions, including temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dichloro-1,3,6,2-trithiastannocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically require the presence of a nucleophile, such as an alkyl or aryl halide, and a catalyst, such as palladium or copper.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Alkyl or aryl-substituted derivatives.
Aplicaciones Científicas De Investigación
2,2-Dichloro-1,3,6,2-trithiastannocane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-sulfur bonds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug delivery systems, particularly for targeting specific cells or tissues.
Industry: Utilized in the production of specialty polymers and as a stabilizer in the manufacturing of plastics.
Mecanismo De Acción
The mechanism of action of 2,2-Dichloro-1,3,6,2-trithiastannocane involves its interaction with biological molecules, particularly proteins and enzymes. The compound can form covalent bonds with thiol groups in proteins, leading to the disruption of protein function. This mechanism is particularly relevant in its antimicrobial activity, where it disrupts the cell membrane integrity of microorganisms.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): A quinone compound known for its strong oxidizing properties.
Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP): An organophosphorus flame retardant with applications in fire safety.
Uniqueness
2,2-Dichloro-1,3,6,2-trithiastannocane is unique due to its specific structure, which includes three sulfur atoms and two chlorine atoms bonded to a tin atom This structure imparts distinct chemical properties, such as its ability to undergo various oxidation, reduction, and substitution reactions
Propiedades
Número CAS |
53006-68-1 |
|---|---|
Fórmula molecular |
C4H8Cl2S3Sn |
Peso molecular |
341.9 g/mol |
Nombre IUPAC |
2,2-dichloro-1,3,6,2-trithiastannocane |
InChI |
InChI=1S/C4H10S3.2ClH.Sn/c5-1-3-7-4-2-6;;;/h5-6H,1-4H2;2*1H;/q;;;+4/p-4 |
Clave InChI |
GPQARGWODFDZBF-UHFFFAOYSA-J |
SMILES canónico |
C1CS[Sn](SCCS1)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-[ethyl(dimethyl)silyl]propanoate](/img/structure/B14635503.png)

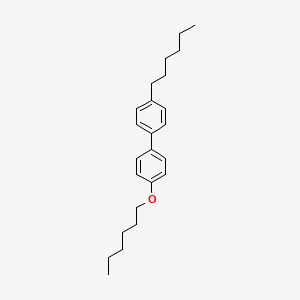
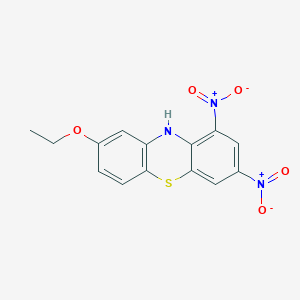
![3,7-Diazabicyclo[3.3.1]nonane, 3,7-diphenyl-](/img/structure/B14635531.png)

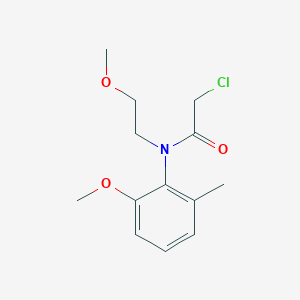
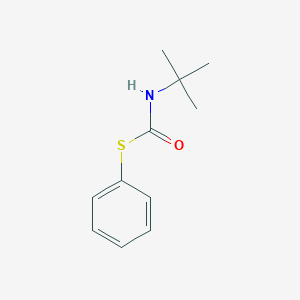
![N'-{4-[(6-Chloro-1-oxo-1lambda~5~-pyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14635560.png)

![N-(2-Chloroethyl)-N'-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14635569.png)
